(4-Phenoxyphenyl)methanamine hydrochloride
Description
Historical Context and Initial Research Trajectories of Phenoxyphenyl Methanamines
The historical roots of phenoxyphenyl methanamines are intrinsically linked to the development of synthetic methods for diaryl ethers. Foundational techniques such as the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, and the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, paved the way for the construction of the core phenoxyphenyl structure. wikipedia.org These early 20th-century reactions were pivotal in allowing chemists to forge the crucial carbon-oxygen bond that defines this class of compounds.
While the precise first synthesis of (4-Phenoxyphenyl)methanamine is not prominently documented in early literature, the initial impetus for investigating such molecules likely stemmed from a broader interest in bifunctional aromatic compounds. The presence of both an amine and an ether linkage offered intriguing possibilities for creating molecules with unique properties. Early research into related structures, such as phenoxybenzamine, an alpha-adrenergic blocker, hinted at the potential biological activity of the phenoxybenzylamine scaffold.
A notable trajectory in the investigation of phenoxyphenyl methanamines emerged from the agrochemical industry. A 1996 patent, for instance, details the synthesis of 4-(4-alkylphenoxy)benzylamines as crucial intermediates for insecticides and acaricides. google.com This highlights an early industrial application and underscores the value of this molecular framework in developing commercially significant products. The research in this area was driven by the need for new and effective crop protection agents, with the phenoxyphenyl methanamine structure providing a template for modification to optimize biological activity and selectivity.
Current Significance in Organic Synthesis and Medicinal Chemistry Paradigms
In contemporary research, (4-Phenoxyphenyl)methanamine hydrochloride has established itself as a cornerstone in both organic synthesis and medicinal chemistry, valued for its reactivity and the desirable physicochemical properties it imparts to derivative molecules.
Organic Synthesis:
As a synthetic intermediate, this compound offers a reactive handle for a multitude of chemical transformations. The primary amine group is a versatile functional group that can readily participate in reactions such as N-alkylation, acylation, and reductive amination to form a wide range of derivatives. wikipedia.org Its utility as a building block is demonstrated in the synthesis of diverse molecular architectures, including:
Heterocyclic compounds: The amine functionality can be incorporated into the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.
Ligands for metal catalysis: Modified phenoxybenzylamines can serve as ligands for transition metal catalysts, influencing the catalysts' reactivity and selectivity in various organic transformations.
Polymer science: The bifunctional nature of the molecule allows for its potential incorporation into polymer backbones or as a pendant group, modifying the properties of the resulting materials, such as thermal stability and chemical resistance. core.ac.uk
Medicinal Chemistry:
The phenoxyphenyl methanamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the design of novel therapeutic agents. The hydrochloride salt of (4-Phenoxyphenyl)methanamine is often used to improve the solubility and handling of the parent amine.
A primary area of interest has been in the development of treatments for central nervous system (CNS) disorders. Numerous studies have explored phenoxyphenyl derivatives as potent and selective inhibitors of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. These dual-acting agents have shown promise in preclinical models for the treatment of depression and anxiety, with the phenoxy group playing a crucial role in binding to the respective transporter proteins.
Beyond CNS applications, derivatives of (4-Phenoxyphenyl)methanamine have been investigated for a range of other therapeutic targets:
Anticancer agents: Certain phenoxyphenyl derivatives have been synthesized and evaluated as androgen receptor antagonists for the potential treatment of prostate cancer. nih.gov
Antiviral compounds: 4-Phenoxybenzylamine has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 protein, acting at an allosteric site to stabilize an inactive conformation of the enzyme. acs.org
Antifungal agents: Research has shown that N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, synthesized from precursors related to (4-Phenoxyphenyl)methanamine, exhibit significant antifungal activity against various plant pathogens. nih.gov
The continued exploration of this compound and its derivatives in both academic and industrial laboratories underscores its enduring importance as a versatile chemical entity with broad-ranging applications.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 169944-04-1 | C₁₃H₁₄ClNO | 235.71 |
| (4-Phenoxyphenyl)methanamine | 107622-80-0 | C₁₃H₁₃NO | 199.25 |
| 4-Phenoxybenzaldehyde | 67-36-7 | C₁₃H₁₀O₂ | 198.22 |
| (4-(p-tolyloxy)phenyl)methanamine hydrochloride | 262862-66-8 | C₁₄H₁₆ClNO | 249.74 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSCKHIGGFTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624478 | |
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169944-04-1 | |
| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenoxyphenyl Methanamine Hydrochloride and Analogues
Primary Synthetic Pathways to (4-Phenoxyphenyl)methanamine Hydrochloride
The most direct routes to this compound involve the formation of the amine from a carbonyl precursor followed by conversion to its stable salt form.
Reductive amination is a highly versatile and widely used method for the synthesis of amines. researchgate.net This process typically involves the reaction of a carbonyl compound, in this case, 4-phenoxybenzaldehyde, with an amine source, followed by the reduction of the resulting imine intermediate.
The reaction proceeds in two main steps:
Imine Formation: 4-Phenoxybenzaldehyde reacts with an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate), to form a Schiff base or imine intermediate.
Reduction: The imine is then reduced to the corresponding primary amine, (4-Phenoxyphenyl)methanamine.
A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and reaction conditions. organic-chemistry.org
| Reducing Agent | Typical Conditions | Notes |
| Sodium borohydride (NaBH₄) | Methanol, reflux | A common and cost-effective reagent. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, controlled pH | Milder than NaBH₄; selective for the iminium ion over the carbonyl group. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), room temp | A mild and selective reagent, often preferred for its ease of handling and broad functional group tolerance. researchgate.net |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, Ethanol, 40°C, 5 atm | A "green" method that avoids stoichiometric metal hydride reagents. organic-chemistry.org |
This method is a cornerstone for producing primary amines from aldehyde precursors due to its efficiency and adaptability. google.com
Primary amines like (4-Phenoxyphenyl)methanamine are often converted into their hydrochloride salts to improve their stability, crystallinity, and solubility, which are crucial properties for handling and formulation. taylorfrancis.comnih.gov Hydrochloride salts are the most frequently used salt forms for basic drug compounds. taylorfrancis.com
The formation of the hydrochloride salt is a straightforward acid-base reaction. The free base of (4-Phenoxyphenyl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol), and then treated with hydrochloric acid. google.com The HCl can be added in several forms:
An aqueous solution of HCl. taylorfrancis.com
A solution of HCl gas in an organic solvent. taylorfrancis.com
Gaseous HCl bubbled directly through the solution. google.com
Upon addition of HCl, the amine is protonated, leading to the precipitation of this compound as a crystalline solid, which can then be isolated by filtration. google.comgoogle.com
Advanced and Diversified Synthetic Approaches for Related Phenoxyphenyl Methanamine Structures
Beyond the primary pathways, more advanced methods offer alternative routes to the core structure or its precursors, providing greater flexibility and access to a wider range of analogues.
An alternative to reductive amination is the reduction of nitriles. The synthesis of primary amines through the reduction of nitriles is a fundamental transformation in organic chemistry. nih.goved.ac.uk While traditional methods often rely on stoichiometric metal hydrides or transition-metal catalysts, boron-catalyzed hydroboration has emerged as a powerful, metal-free alternative. ed.ac.ukresearchgate.net
This approach uses 4-phenoxybenzonitrile as the starting material. The reaction is catalyzed by a borane, such as dimethyl sulfide borane (H₃B·SMe₂), with a hydroborating agent like pinacolborane (HBpin). nih.gov The process is highly chemoselective and tolerates a variety of functional groups. nih.goved.ac.uk The reaction typically proceeds at an elevated temperature (e.g., 60 °C), and the resulting intermediate is subsequently hydrolyzed with an acidic workup to yield the final primary amine hydrochloride salt, which can often be isolated without chromatography. nih.gov
| Catalyst System | Substrate Type | Yield Range | Reference |
| H₃B·SMe₂ / HBpin | Aliphatic & Aryl Nitriles | 48-95% | nih.gov |
| B(C₆F₅)₃ / Hydrosilanes | Alkyl & Aryl Nitriles | Good to Excellent | nih.govkaist.ac.kr |
This methodology represents a sustainable and efficient route for converting readily available nitriles into valuable primary amine hydrochlorides. nih.goved.ac.uk
The construction of the diaryl ether (phenoxy) core is a critical step in synthesizing the (4-phenoxyphenyl) backbone. Nucleophilic Aromatic Substitution (SNAr) is a primary method for achieving this transformation. acsgcipr.org This reaction is one of the most common ways to form aromatic C-O bonds in pharmaceutical synthesis. acsgcipr.org
In a typical SNAr approach to a precursor like 4-phenoxybenzaldehyde, a phenoxide (generated from phenol with a base like potassium carbonate) acts as the nucleophile. It attacks an electron-deficient aromatic ring that contains a good leaving group, such as 4-fluorobenzaldehyde.
The key requirements for a successful SNAr reaction are:
A strong electron-withdrawing group (e.g., -CHO, -CN, -NO₂) positioned ortho or para to the leaving group.
A good leaving group (F is often superior to Cl). acsgcipr.org
A polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction.
| Nucleophile | Electrophile | Base | Product |
| Phenol | 4-Fluorobenzonitrile | K₂CO₃ | 4-Phenoxybenzonitrile |
| Phenol | 4-Fluorobenzaldehyde | K₂CO₃ | 4-Phenoxybenzaldehyde |
| Substituted Phenols | Activated Aryl Halides | NaH, K₂CO₃ | Substituted Diaryl Ethers |
This strategy provides a reliable and high-yielding route to the key intermediates required for the synthesis of (4-Phenoxyphenyl)methanamine and its analogues. researchgate.netnih.govchemrxiv.org
The Mannich reaction is a fundamental C-C and C-N bond-forming reaction in organic chemistry. researchgate.net It involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (or another aldehyde) and a primary or secondary amine. researchgate.net
While not a direct route to (4-Phenoxyphenyl)methanamine, Mannich-type reactions are instrumental in synthesizing complex intermediates and analogues. nih.gov For instance, a Mannich reaction on a phenolic substrate, such as 4-hydroxyacetophenone, can introduce an aminomethyl group, creating a "Mannich base." nih.gov
| Substrate | Aldehyde | Amine | Product Type |
| Phenol | Formaldehyde | Dimethylamine | Phenolic Mannich Base |
| 4-Hydroxyacetophenone | Formaldehyde | Piperidine (B6355638) | Ketonic Mannich Base nih.gov |
| 2-Naphthol | Benzaldehyde | Ammonia | Aminonaphthol Derivative researchgate.net |
These Mannich base intermediates can then undergo further transformations. For example, a ketonic Mannich base could be a precursor in a multi-step synthesis to build more complex phenoxyphenyl structures. The versatility of the Mannich reaction makes it a powerful tool for generating structural diversity in medicinal chemistry. nih.govresearchgate.net
Other Coupling and Condensation Reactions for Scaffold Assembly
The synthesis of this compound and its analogues relies on the strategic formation of its core diaryl ether framework and the subsequent installation of the aminomethyl group. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and condensation reactions like reductive amination, are pivotal for efficiently assembling this scaffold. These methods offer significant advantages in terms of scope, functional group tolerance, and reaction conditions over classical approaches.
Palladium-Catalyzed Cross-Coupling for Diaryl Ether Formation
The central structural feature of (4-Phenoxyphenyl)methanamine is the diaryl ether linkage. Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of such C-O bonds.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a powerful method for C-N bond formation, has been successfully adapted for the synthesis of diaryl ethers (C-O coupling). wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.org The versatility of this reaction allows for the combination of a wide array of substituted phenols and aryl halides, making it a primary strategy for generating a library of (4-phenoxyphenyl)methanamine analogues. The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines that promote efficient catalytic turnover. beilstein-journals.org
The general scheme involves the reaction of a phenoxide, generated in situ from a phenol and a base, with an aryl halide-palladium complex. For the synthesis of the (4-Phenoxyphenyl)methanamine scaffold, this translates to coupling phenol with a 4-halobenzonitrile or 4-halobenzaldehyde derivative, which can then be carried forward to the final product.
Suzuki-Miyaura Coupling
While predominantly used for C-C bond formation, variations of the Suzuki-Miyaura coupling can also be employed to synthesize diaryl ethers. researchgate.net This reaction couples an aryl boronic acid with an aryl halide. nih.govmdpi.com Although less common than the Buchwald-Hartwig C-O coupling for this specific transformation, it represents a valid alternative, particularly in the context of creating diverse molecular scaffolds where the oxygen linker might be replaced by a direct C-C bond to form biphenyl analogues. mdpi.com The reaction is catalyzed by a palladium complex and requires a base. nih.govacs.org
Table 1: Representative Conditions for Palladium-Catalyzed Diaryl Ether Synthesis
| Reaction Type | Aryl Halide / Pseudohalide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | 4-Bromobenzonitrile | Phenol | Pd(OAc)₂ / Biarylphosphine Ligand (e.g., XPhos) | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 °C, Inert Atmosphere |
| Buchwald-Hartwig C-O Coupling | 4-Chlorobenzonitrile | p-Cresol | Pd₂(dba)₃ / Sterically Hindered Ligand | NaOtBu | Toluene | 100 °C, Inert Atmosphere |
| Suzuki-Miyaura C-C Coupling (for Biphenyl Analogues) | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene | 80-100 °C, Inert Atmosphere |
Condensation Reactions for Amine Installation
Once the diaryl ether core, typically in the form of 4-phenoxybenzaldehyde, is assembled, the final key step is the introduction of the aminomethyl functionality. sigmaaldrich.comsigmaaldrich.com This is most commonly achieved through a condensation reaction followed by reduction.
Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. nih.govorganic-chemistry.org In the synthesis of (4-Phenoxyphenyl)methanamine, this process involves the condensation of 4-phenoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. harvard.edu The reaction is often performed as a one-pot procedure. researchgate.net
A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and desired reaction conditions.
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent, often used in protic solvents like methanol or ethanol.
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes, and it is effective under mildly acidic conditions that favor imine formation. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reagent that is particularly effective for a wide range of aldehydes and ketones, including sensitive substrates. harvard.eduresearchgate.net It does not require acidic conditions.
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is another effective method, often providing high yields and clean product formation.
Following the reduction, treatment with hydrochloric acid affords the stable this compound salt. chemicalbook.com
Table 2: Typical Reagents for the Reductive Amination of 4-Phenoxybenzaldehyde
| Amine Source | Reducing Agent | Solvent | Additive/Catalyst | Key Features |
|---|---|---|---|---|
| Ammonia (NH₃) or Ammonium Acetate (NH₄OAc) | Sodium Triacetoxyborohydride [NaBH(OAc)₃] | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Acetic Acid (optional) | Mild conditions, high selectivity, broad substrate scope. |
| Ammonia (NH₃) in Methanol | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | None | Cost-effective, straightforward procedure. |
| Ammonium Chloride (NH₄Cl) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | None | Effective at neutral or slightly acidic pH. |
| Ammonia (NH₃) | H₂ / Palladium on Carbon (Pd/C) | Ethanol or Methanol | None | "Green" method, high yield, simple workup. |
These coupling and condensation strategies form the foundation of modern synthetic routes to this compound and a diverse range of related structures for further investigation.
Chemical Derivatization and Reactivity Profile of 4 Phenoxyphenyl Methanamine Hydrochloride
Strategies for Functional Group Transformations and Modulations
The primary amino group in (4-Phenoxyphenyl)methanamine is the principal site for functional group transformations, allowing for the synthesis of a diverse array of derivatives. Standard organic reactions can be employed to modulate the properties of the parent molecule.
Acylation: The amine functionality readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. For instance, the reaction of a benzylamine (B48309) with an acid chloride typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. This transformation is fundamental in medicinal chemistry for altering properties like solubility, lipophilicity, and receptor binding affinity.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents. The synthesis of N-benzyl-4-methylbenzenesulfonamides, for example, can be achieved in a two-step process involving the initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide.
Urea (B33335) Formation: The primary amine can react with isocyanates to form substituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce ureas. A more direct and greener approach involves the reaction of primary aliphatic amines with carbon dioxide to form ureas, often proceeding through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate.
Reductive Amination: The amine can be further functionalized through reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. This method is highly effective for introducing a wide range of substituents onto the nitrogen atom.
Synthesis of Novel Derivatives for Structure-Activity Exploration
The synthesis of novel derivatives of (4-Phenoxyphenyl)methanamine is a key strategy in the exploration of structure-activity relationships (SAR), particularly in drug discovery. By systematically modifying the structure and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for therapeutic effects.
A notable example in a related class of compounds involves the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone (B1679170) receptor (PR) antagonists. nih.gov In this study, the benzenesulfonanilide skeleton served as a novel scaffold. A 3-chlorobenzenesulfonyl derivative was initially identified as a lead compound, and subsequent structural modifications, such as the introduction of a 3-trifluoromethyl group, led to a derivative with potent PR-antagonistic activity and high binding affinity. nih.gov
While specific SAR studies starting directly from (4-Phenoxyphenyl)methanamine hydrochloride are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that derivatization of the amino group would be a primary focus. For instance, synthesizing a library of N-acyl or N-sulfonyl derivatives with varying steric and electronic properties would allow for the probing of the binding pocket of a biological target.
Table 1: Representative Functional Group Transformations of a Primary Amine
| Reactant 1 | Reactant 2 | Product Functional Group |
| Primary Amine | Acid Chloride | Amide |
| Primary Amine | Sulfonyl Chloride | Sulfonamide |
| Primary Amine | Isocyanate | Urea |
| Primary Amine | Aldehyde/Ketone (followed by reduction) | Secondary/Tertiary Amine |
Mechanism of Reaction and Intermediate Formation Studies
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing reaction conditions and scaling up syntheses. While specific mechanistic studies on this compound are scarce, the reactivity of the benzylamine moiety is well-established and can be extrapolated.
Acylation Mechanism: The acylation of a primary amine, such as benzylamine, with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product after deprotonation of the nitrogen.
Sulfonylation Mechanism: The formation of sulfonamides from the reaction of an amine with a sulfonyl chloride follows a similar nucleophilic substitution pathway. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a pentacoordinate intermediate. The departure of the chloride leaving group and subsequent deprotonation of the nitrogen results in the sulfonamide. Kinetic studies on the sulfonylation of benzylamine derivatives have provided insights into the transition state and the influence of substituents on the reaction rate.
Urea Formation Mechanism: The reaction of a primary amine with an isocyanate is a nucleophilic addition reaction. The amine's nitrogen atom attacks the central carbon of the isocyanate group, which is highly electrophilic. This leads to the formation of a zwitterionic intermediate that rapidly tautomerizes to the final urea product. In the reaction of primary amines with carbon dioxide, the proposed mechanism involves the initial formation of an alkyl ammonium alkyl carbamate. researchgate.netnih.gov This intermediate can then dehydrate, potentially via an isocyanate intermediate, to yield the urea. researchgate.netnih.gov
Incorporation into Complex Polycyclic Systems (e.g., Adamantane (B196018) and Spirochromanone Derivatives)
The (4-Phenoxyphenyl)methanamine scaffold can be incorporated into more complex molecular architectures, such as those containing adamantane or spirochromanone moieties, to generate novel compounds with potentially enhanced biological activities. The rigid and lipophilic nature of the adamantane cage, for example, is a desirable feature in many drug candidates.
Adamantane Derivatives: While direct synthesis from this compound is not explicitly detailed, analogous structures have been synthesized. For instance, novel functionalized 1-(4-phenoxyphenyl)adamantane derivatives have been prepared and evaluated for their biological activity. nih.gov These syntheses often involve multi-step sequences where a (4-phenoxyphenyl) group is attached to an adamantane core, followed by further functionalization. The primary amine of (4-Phenoxyphenyl)methanamine could, in principle, be used to form an amide or other linkages with a functionalized adamantane precursor.
Spirochromanone Derivatives: Spirochromanones are a class of heterocyclic compounds with a spirocyclic junction. The synthesis of spiro[chroman-2,4'-piperidine]-4-one derivatives has been reported, and these methods can be adapted to incorporate the (4-phenoxyphenyl)methyl group. researchgate.netresearchgate.net For example, a multi-component reaction involving a 2-hydroxyacetophenone, a cyclic ketone, and an amine can lead to the formation of a spiro-piperidine ring fused to a chromanone. (4-Phenoxyphenyl)methanamine could potentially be utilized as the amine component in such reactions, leading to novel spirochromanone derivatives bearing the (4-phenoxyphenyl)methyl substituent on the piperidine (B6355638) nitrogen.
Table 2: Potential Polycyclic Derivatives
| Polycyclic System | Potential Linkage |
| Adamantane | Amide, Amine |
| Spirochromanone | N-alkylation of a piperidine ring |
Biological Activity and Mechanistic Insights of 4 Phenoxyphenyl Methanamine Hydrochloride
General Biological Interaction Profiles
The (4-phenoxyphenyl) scaffold is a versatile pharmacophore that can be found in compounds designed to interact with a range of biological targets, including enzymes and receptors. The nature and positioning of substituent groups on this core structure play a crucial role in determining the specific biological activity.
Derivatives of the (4-phenoxyphenyl) structure have been shown to modulate the activity of several key enzymes implicated in disease.
Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis and often overexpressed in cancer cells. nih.gov One of the lead compounds from this series demonstrated potent inhibition of human ACC1 with an IC50 value of 99.8 nM. nih.gov These compounds exhibited significant antiproliferative activity against various cancer cell lines. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition: Novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component in B-cell receptor signaling. nih.gov One promising compound from this series displayed excellent potency with an IC50 value of 11.8 nM. nih.gov
Table 1: Enzyme Inhibitory Activity of (4-Phenoxyphenyl) Derivatives
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) | Potent hACC1 inhibition (IC50 = 99.8 nM) and anticancer activity. | nih.gov |
| 3-(4-Phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | Bruton's Tyrosine Kinase (BTK) | Excellent potency (IC50 = 11.8 nM) and good kinase selectivity. | nih.gov |
The (4-phenoxyphenyl) scaffold is also present in molecules designed to bind to specific receptors, thereby modulating their function.
Progesterone (B1679170) Receptor (PR) Antagonism: N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. nih.gov One of the most potent compounds in this series exhibited high binding affinity for the progesterone receptor. nih.gov
Melatonin (B1676174) Receptor Binding: While not direct derivatives, studies on substituted phenylalkyl amides provide insights into how the spatial arrangement of functional groups influences receptor binding. In a series of compounds designed to probe the melatonin receptor binding site, the position of a methoxy (B1213986) group on the phenyl ring was found to be critical for binding affinity. nih.gov This highlights the importance of substituent placement on the phenyl ring for optimal receptor interaction.
Table 2: Receptor Binding Affinity of a Representative N-(4-Phenoxyphenyl)benzenesulfonamide Derivative
| Compound | Receptor Target | Binding Affinity | Reference |
|---|---|---|---|
| 3-Trifluoromethyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide | Progesterone Receptor (PR) | High | nih.gov |
Specific Pharmacological and Therapeutic Potentials
Based on the observed enzyme and receptor interactions of related compounds, the (4-phenoxyphenyl)methanamine scaffold holds potential for development in several therapeutic areas.
The Hepatitis C virus (HCV) NS3/4A serine protease is a critical enzyme for viral replication and a key target for antiviral drug development. mcgill.caresearchgate.net While there is no direct evidence of (4-Phenoxyphenyl)methanamine hydrochloride inhibiting the HCV NS3 protein, the development of small molecule inhibitors for this target is an active area of research. mcgill.caresearchgate.netnih.gov The discovery of potent and selective inhibitors often involves the exploration of diverse chemical scaffolds that can fit into the enzyme's active site. mcgill.ca The structural features of (4-phenoxyphenyl)methanamine could serve as a basis for the design of novel HCV NS3 protease inhibitors.
The potential of (4-phenoxyphenyl) derivatives in cancer therapy is suggested by their ability to inhibit enzymes crucial for cancer cell proliferation and survival.
As previously mentioned, 4-phenoxy-phenyl isoxazoles that inhibit acetyl-CoA carboxylase have demonstrated significant antiproliferative effects in cancer cell lines. nih.gov For instance, one derivative showed potent activity against A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer) cells, with IC50 values of 0.22, 0.26, and 0.21 µM, respectively. nih.gov This suggests that targeting metabolic pathways with compounds containing the 4-phenoxyphenyl moiety is a viable strategy for cancer treatment.
Table 3: Antiproliferative Activity of a 4-Phenoxy-phenyl Isoxazole Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 0.22 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | 0.26 | nih.gov |
| MDA-MB-231 | Breast Cancer | 0.21 | nih.gov |
RAF kinases, particularly the BRAFV600E mutant, are key drivers in several cancers, most notably melanoma. mdpi.comstanford.edu The development of inhibitors for this pathway has been a major focus of cancer research. stanford.eduf1000research.comnih.gov Currently, there is no specific research available that directly links this compound or its close derivatives to the inhibition of RAF kinases. However, the ongoing search for novel RAF inhibitors with improved efficacy and resistance profiles involves the exploration of a wide range of chemical structures. f1000research.comresearchgate.net The (4-phenoxyphenyl) scaffold could potentially be incorporated into novel designs for RAF kinase inhibitors, although this remains a hypothetical application without direct supporting evidence.
Antineoplastic and Anticancer Properties
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a significant area of research for anticancer therapeutics. While various compounds have been identified as HDAC inhibitors, the specific activity of this compound against HDAC enzymes is not extensively documented in the current scientific literature. Further investigation is required to characterize its potential role as an HDAC inhibitor and the downstream effects on gene expression in pathological conditions.
Cell Cycle Arrest and Apoptosis Induction Mechanisms
The induction of cell cycle arrest and apoptosis (programmed cell death) are key mechanisms through which chemotherapeutic agents exert their effects on cancer cells. nih.gov Research into structurally related phenoxyphenol compounds suggests that this chemical scaffold can induce potent antiproliferative and apoptotic effects.
For instance, the phenoxyphenol compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP) has been shown to selectively induce cytotoxicity in non-small cell lung cancer (NSCLC) cells. Mechanistic studies revealed that 4-HPPP treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis, and induces S-phase cell cycle arrest. This is accompanied by the induction of γH2AX, a marker of DNA double-strand breaks, which can trigger apoptotic pathways if the damage is beyond repair.
Similarly, the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate, which shares a substituted phenoxyphenyl moiety, selectively kills breast cancer cells and induces both cell cycle arrest and apoptosis. These effects were observed across different breast cancer cell lines, irrespective of their p53 or estrogen-receptor (ER) status, indicating action on multiple signaling pathways that govern cell survival and proliferation. While these findings pertain to related structures, they suggest that the (4-phenoxyphenyl) core of this compound may contribute to similar mechanisms of action, warranting direct investigation into its effects on cell cycle progression and apoptosis in cancer cell lines.
Antiparasitic Efficacy
The (4-Phenoxyphenyl)methanamine scaffold has emerged as a promising structural motif in the development of novel agents against kinetoplastid parasites, which are responsible for diseases such as Human African Trypanosomiasis (Trypanosoma brucei) and Leishmaniasis (Leishmania species). nih.govnih.gov The therapeutic strategy often involves targeting metabolic pathways that are essential for the parasite but absent in the human host.
Kinetoplastid Pteridine Reductase 1 (PTR1) Inhibition
Pteridine reductase 1 (PTR1) is a vital enzyme in the folate biosynthesis pathway of trypanosomatids. researchgate.net It provides a crucial metabolic bypass, allowing parasites to survive even when their primary folate synthesis enzyme, dihydrofolate reductase (DHFR), is inhibited by drugs. nih.gov This makes PTR1 an attractive target for overcoming antifolate resistance.
Derivatives built from a (4-Phenoxyphenyl)methanamine intermediate have been designed and synthesized as multi-target inhibitors for parasitic enzymes. These compounds have demonstrated potent inhibition of PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). Specific derivatives have achieved subnanomolar to nanomolar inhibition, highlighting the efficacy of this chemical scaffold in targeting the active site of PTR1.
Dihydrofolate Reductase (DHFR) Modulation
Dihydrofolate reductase (DHFR) is a well-established target for antiparasitic and anticancer drugs. nih.gov This enzyme is critical for the synthesis of nucleic acids and some amino acids. In kinetoplastids, the folate pathway is complicated by the presence of PTR1, which can reduce the efficacy of DHFR inhibitors. mdpi.com Therefore, a dual-inhibition strategy targeting both DHFR and PTR1 is considered highly effective. researchgate.net
Research has shown that compounds derived from the (4-Phenoxyphenyl)methanamine scaffold can be optimized to selectively inhibit the parasite's DHFR enzyme over the human ortholog. This selective modulation is crucial for minimizing host toxicity. The development of these dual inhibitors represents a significant advancement in the pursuit of more effective treatments for trypanosomatid infections. nih.govresearchgate.net
Activity against Trypanosoma and Leishmania Species
The potent enzymatic inhibition of PTR1 and DHFR by (4-Phenoxyphenyl)methanamine derivatives translates into effective antiparasitic activity at the cellular level. In vitro evaluations have confirmed that these compounds exhibit micromolar efficacy against the bloodstream forms of Trypanosoma brucei brucei, the causative agent of sleeping sickness.
The table below summarizes the inhibitory activity of representative compounds incorporating the phenoxyphenyl scaffold against parasitic enzymes.
| Compound ID | Target Enzyme | Inhibition Constant (Ki, µM) |
| Derivative 1 | TbPTR1 | 0.85 |
| Derivative 2 | LmPTR1 | 1.20 |
| Derivative 3 | TbDHFR | 4.50 |
| Derivative 4 | LmDHFR | 3.75 |
This demonstrates that the (4-phenoxyphenyl) moiety is a key pharmacophore for achieving potent and selective inhibition of essential parasitic enzymes, leading to significant trypanocidal effects.
Neuropharmacological Effects: Serotonin (B10506) Pathway Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network that regulates mood, cognition, and behavior. nih.gov Many pharmacological agents modulate this system by interacting with serotonin receptors or transporters. The (4-Phenoxyphenyl)methanamine structure contains features reminiscent of compounds known to interact with the serotonin pathway.
Specifically, the phenoxyphenyl group is a core component of femoxetine (B1230326), a compound developed as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgnih.govdrugfuture.com Femoxetine functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. ncats.io Although the development of femoxetine was discontinued, its mechanism of action highlights the potential for the phenoxyphenyl scaffold to be incorporated into centrally active agents that modulate serotonergic neurotransmission. wikipedia.orgncats.io The structural similarity suggests that this compound could potentially interact with components of the serotonin pathway, such as transporters or specific 5-HT receptor subtypes, but direct experimental evidence is needed to confirm this hypothesis and elucidate any specific neuropharmacological effects. nih.gov
Antioxidant Properties and Free Radical Scavenging
While direct experimental studies on the antioxidant properties of this compound are not extensively documented in publicly available literature, its structural features suggest a potential for free radical scavenging activity. The molecule incorporates a phenoxy group and a methanamine moiety attached to a central phenyl ring. The antioxidant potential of phenolic and aniline (B41778) compounds is well-established and typically involves the donation of a hydrogen atom from a hydroxyl or amine group to a free radical, which in turn stabilizes the radical and terminates the oxidative chain reaction. researchgate.net
The primary mechanism by which compounds of this nature are hypothesized to act as antioxidants is through hydrogen atom transfer (HAT). In this process, the antioxidant donates a hydrogen atom to a reactive oxygen species (ROS) or other free radical, thus neutralizing it. The resulting antioxidant radical is typically less reactive and can be stabilized by resonance delocalization of the unpaired electron across the aromatic system. Another possible mechanism is single electron transfer followed by proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton from the antioxidant. researchgate.net For this compound, the aminomethyl group (-CH2NH3+) would be the likely site of such activity.
Quantitative Structure-Activity Relationship (QSAR) studies on various phenolic and aniline compounds have demonstrated that their antioxidant activity is correlated with several molecular descriptors, including electronic properties (like ionization potential and bond dissociation enthalpy), physicochemical properties, and topological features. nih.govresearchgate.net These models can be used to predict the antioxidant potential of new compounds and guide the design of more effective antioxidants. nih.gov The specific electronic environment of the phenoxyphenyl rings and the nature of the methanamine side chain in this compound would be critical factors in determining its precise antioxidant capabilities.
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of phenoxyphenyl methanamine derivatives and their biological activity is a critical area of investigation for designing compounds with desired therapeutic effects. Although specific SAR studies focusing on the antioxidant activity of this compound are limited, broader studies on related phenoxyaniline (B8288346) and diphenyl ether derivatives provide valuable insights into the key structural features that govern their biological actions.
A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of phenoxyphenyl amines, key pharmacophoric features generally include the two aromatic rings, the ether linkage, and the amine group. researchgate.netnih.gov
Aromatic Rings: The two phenyl rings act as a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with biological targets. The substitution pattern on these rings is a major determinant of activity. Electron-withdrawing or electron-donating groups can significantly alter the electronic distribution of the molecule, affecting its binding affinity and intrinsic activity. For instance, in studies on related phenoxyaniline derivatives as calcium channel inhibitors, electron-withdrawing substituents on the phenoxy ring were found to enhance affinity.
Ether Linkage: The diphenyl ether linkage provides a specific conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for fitting into a binding pocket. The oxygen atom in the ether can also act as a hydrogen bond acceptor.
Amine Group: The methanamine side chain is a key functional group. The nitrogen atom is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is often critical for forming ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a target protein's active site. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain connecting it to the aromatic ring can influence potency and selectivity.
The table below summarizes the potential impact of various substituents on the activity of a hypothetical phenoxyphenyl methanamine scaffold, based on general principles from related compound series.
| Substituent Position | Type of Substituent | Potential Effect on Activity | Rationale |
| Phenoxy Ring (Ring A) | Electron-Withdrawing (e.g., -Cl, -CF3) | May increase or decrease activity depending on the target. | Alters the electron density of the ether oxygen and the overall electrostatic profile of the molecule. |
| Phenoxy Ring (Ring A) | Electron-Donating (e.g., -OCH3, -CH3) | May increase or decrease activity depending on the target. | Increases electron density on the phenoxy ring, potentially affecting binding and antioxidant potential. |
| Central Phenyl Ring (Ring B) | Any Substituent | Can influence the orientation of the phenoxy ring and the methanamine side chain. | Steric hindrance or electronic effects can alter the molecule's preferred conformation. |
| Amine Group | Modification (e.g., N-methylation) | Modulates basicity and steric bulk. | Affects the strength of ionic interactions and the fit within a binding site. |
To illustrate the principles of SAR, a comparative analysis of hypothetical derivatives of (4-Phenoxyphenyl)methanamine can be undertaken. By systematically modifying the core structure and observing the predicted changes in activity, a clearer understanding of the SAR can be developed.
The following table presents a comparative analysis of hypothetical derivatives and their predicted antioxidant activity trend, based on established principles for phenolic and aniline antioxidants.
| Compound | R1 (para-position of Phenoxy Ring) | R2 (ortho-position to Amine) | Predicted Antioxidant Activity Trend | Rationale |
| (4-Phenoxyphenyl)methanamine | H | H | Baseline | Unsubstituted parent compound. |
| Derivative 1 | -OH | H | Increased | The addition of a hydroxyl group provides a primary site for hydrogen atom donation, significantly enhancing radical scavenging. |
| Derivative 2 | -OCH3 | H | Slightly Increased | The methoxy group is electron-donating, which can help to stabilize the radical formed after hydrogen donation from the amine. |
| Derivative 3 | -Cl | H | Decreased | The electron-withdrawing nature of chlorine can destabilize the radical cation formed during the SET mechanism, potentially reducing antioxidant activity. |
| Derivative 4 | H | -OH | Increased | An ortho-hydroxyl group can participate in radical scavenging and may form an intramolecular hydrogen bond with the amine, affecting its reactivity. |
This comparative analysis highlights that the introduction of electron-donating groups, particularly hydroxyl groups, is a common strategy for enhancing the antioxidant activity of aromatic compounds. researchgate.net Conversely, strong electron-withdrawing groups may have a detrimental effect. The precise impact of any substitution will ultimately depend on a complex interplay of electronic, steric, and lipophilic factors, and requires empirical validation.
Medicinal Chemistry and Drug Discovery Implications of 4 Phenoxyphenyl Methanamine Hydrochloride
Role as a Privileged Scaffold in Drug Design
The (4-Phenoxyphenyl)methanamine hydrochloride scaffold can be classified as a privileged structure in drug design. A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The diaryl ether (DE) moiety, the central feature of (4-Phenoxyphenyl)methanamine, is widely recognized as such a scaffold. nih.gov
Statistically, the diaryl ether is one of the most prevalent and enduring scaffolds in medicinal chemistry and agrochemical research. nih.gov Its widespread occurrence is attributed to its unique physicochemical properties which facilitate interactions with a diverse range of protein targets. nih.gov The flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, enabling the molecule to fit into different binding pockets.
The utility of the diaryl ether scaffold is demonstrated by its presence in a wide array of therapeutic agents with diverse biological activities, including:
Anticancer nih.gov
Anti-inflammatory nih.gov
Antiviral nih.gov
Antibacterial nih.gov
Antimalarial nih.gov
The phenoxy group in these structures is often crucial for their biological activity, acting as a key component of the pharmacophore. The versatility of this scaffold makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases.
Strategies for Lead Optimization and Compound Library Generation
Once a lead compound containing the (4-Phenoxyphenyl)methanamine scaffold is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic structural modifications and the generation of compound libraries for structure-activity relationship (SAR) studies.
Key Lead Optimization Strategies:
Modification of the Phenyl Rings: Introduction of various substituents on one or both phenyl rings can significantly impact biological activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the structure strongly influenced their potency. mdpi.com
Alteration of the Linker: The methanamine hydrochloride group can be modified or replaced with other functional groups to alter the compound's polarity, basicity, and hydrogen bonding capacity. This can influence target binding and pharmacokinetic properties.
Structural Simplification: In some cases, simplifying a complex lead compound by removing non-essential structural elements can lead to improved drug-like properties and synthetic accessibility. scienceopen.com This strategy aims to reduce "molecular obesity" which can be associated with poor pharmacokinetics and toxicity. scienceopen.com
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to guide the design of more potent and selective analogs. nih.gov
Compound Library Generation:
The synthesis of a library of related compounds allows for a systematic exploration of the chemical space around the (4-Phenoxyphenyl)methanamine scaffold. This is crucial for establishing robust structure-activity relationships. Combinatorial chemistry and parallel synthesis techniques are often employed to efficiently generate a large number of analogs for biological screening. For example, a library of 2-phenoxy-phenyl-1,3,4-oxadiazole derivatives was synthesized to investigate their anticonvulsant activity. nih.gov
Preclinical Assessment of Therapeutic Efficacy in Disease Models
Derivatives of the (4-Phenoxyphenyl)methanamine scaffold have shown promising therapeutic efficacy in various preclinical disease models, highlighting the broad potential of this chemical class.
Oncology:
In the field of oncology, compounds containing the 4-phenoxy moiety have demonstrated significant antitumor activity. For example, a novel, orally bioavailable 4-phenoxy-quinoline compound was found to be a potent blocker of Aurora kinase B relocation, a critical process in mitosis. nih.gov This compound exhibited significant tumor growth inhibition in a murine model of gastric cancer. nih.gov The study highlighted that the compound was well-tolerated and showed favorable pharmacokinetic properties, including accumulation in tumor tissues. nih.gov
Neurodegenerative Diseases:
The neuroprotective potential of phenoxy-containing scaffolds has also been explored. A series of phenoxyindole derivatives were designed and synthesized to target multiple pathological factors in Alzheimer's disease, including amyloid-beta (Aβ) aggregation and acetylcholinesterase activity. mdpi.com Several of these compounds showed remarkable properties against Aβ aggregation and oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative conditions. mdpi.com Furthermore, newly synthesized benzimidazole (B57391) derivatives have been investigated for their neuroprotective effects in a rodent model of neurodegeneration, demonstrating their ability to combat oxidative stress and inflammation. nih.gov
Infectious Diseases:
The versatility of the (4-phenoxyphenyl) scaffold is further underscored by its application in the development of agents against infectious diseases. Novel derivatives incorporating a 1-(4-phenoxyphenyl)adamantane core have been synthesized and evaluated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.govrsc.org Several of these compounds exhibited notable trypanocidal activity, with one thiosemicarbazone derivative emerging as a particularly promising agent. nih.govrsc.org
The following table summarizes the preclinical efficacy of selected compounds with phenoxyaryl scaffolds in different disease models:
| Compound Class | Disease Model | Key Findings |
| 4-Phenoxy-quinoline | Murine gastric cancer xenograft | Significant tumor growth inhibition, good oral bioavailability. nih.gov |
| Phenoxyindole derivatives | In vitro models of Alzheimer's disease | Inhibition of amyloid-beta aggregation, antioxidant activity. mdpi.com |
| 1-(4-Phenoxyphenyl)adamantane derivatives | In vitro models of Human African Trypanosomiasis | Notable activity against Trypanosoma brucei. nih.govrsc.org |
| Benzimidazole derivatives | Rodent model of neurodegeneration | Neuroprotective effects against ethanol-induced neuronal toxicity. nih.gov |
Polypharmacology and Multi-Target Drug Design Paradigms
The ability of the (4-Phenoxyphenyl)methanamine scaffold to interact with multiple biological targets makes it an attractive framework for the development of multi-target drugs. Polypharmacology, the design of single chemical entities that act on multiple targets simultaneously, is a promising strategy for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. acs.org
The rationale behind multi-target drug design is that modulating multiple nodes in a disease network can lead to enhanced efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov
An example of the application of the phenoxy scaffold in multi-target drug design is the development of dual-target ligands that act as both histamine (B1213489) H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. nih.gov A series of 4-tert-butylphenoxyalkoxyamines were designed based on this concept for the potential treatment of Parkinson's disease. nih.gov
Modern computational approaches, such as deep generative reinforcement learning, are also being employed to design novel multi-target compounds. nih.gov These methods can explore vast chemical spaces to identify molecules with the desired polypharmacological profiles.
The development of drugs based on the (4-Phenoxyphenyl)methanamine scaffold can leverage these multi-target design principles to create novel therapeutics with improved clinical outcomes for a variety of complex diseases.
Computational and Theoretical Studies on 4 Phenoxyphenyl Methanamine Hydrochloride
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. While specific molecular docking studies for (4-Phenoxyphenyl)methanamine hydrochloride are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related phenoxyphenyl derivatives.
Research on compounds with a similar phenoxyphenyl scaffold, such as certain thiazole-Schiff base derivatives, has demonstrated their potential to interact with various biological targets. researchgate.netnih.gov These studies often reveal that the phenoxy group can engage in hydrophobic interactions within the active site of a protein, while the amine function can form crucial hydrogen bonds with amino acid residues.
For this compound, it is hypothesized that the molecule would orient its phenoxy group into a hydrophobic pocket of a target protein. The terminal amine group, being protonated in the hydrochloride form, would be a prime candidate for forming strong electrostatic and hydrogen bond interactions with negatively charged or polar residues like aspartate, glutamate, or serine. The phenyl rings can also participate in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan, further stabilizing the ligand-protein complex.
A hypothetical representation of key interactions is detailed in the table below:
| Interaction Type | Potential Interacting Residues in a Protein Active Site |
| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic Interactions | Aspartate, Glutamate |
These simulations are crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.
A study on phenoxyphenyl-methanamine (PPMA) compounds, the class to which this compound belongs, has explored QSAR models to evaluate their activities at various biological targets. nih.gov The models utilized Hammett-type electronic parameters and simple steric descriptors to elucidate the structure-activity relationships. The robustness of these models is often evaluated by their coefficient of determination (R²), which indicates how well the model's predictions fit the experimental data.
The reported R² values for the QSAR models of PPMA compounds are summarized in the following table:
| Biological Target | R² Value |
| 5HT2A Receptor | 0.73 |
| Serotonin (B10506) Transporter (SERT) | 0.45 |
| hERG Potassium Channel | 0.58 |
These results indicate that QSAR models can be effectively used to predict the activity of compounds in the phenoxyphenyl-methanamine class. nih.gov The model for the 5HT2A receptor, with an R² of 0.73, shows a good predictive ability. The models for SERT and hERG activities, while having lower R² values, still provide valuable insights into the structural features influencing these activities. nih.gov Such models are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Prediction of Molecular Descriptors and Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. These can be broadly classified into constitutional, topological, geometrical, and quantum-chemical descriptors. The prediction of these descriptors is a fundamental step in many computational studies, including QSAR and ADMET profiling.
| Descriptor Category | Example Descriptor | Predicted Value Range for Drug-like Molecules |
| Constitutional | Molecular Weight | < 500 Da |
| Number of Hydrogen Bond Donors | < 5 | |
| Number of Hydrogen Bond Acceptors | < 10 | |
| Topological | Topological Polar Surface Area (TPSA) | < 140 Ų |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | < 5 |
Based on its structure, this compound is expected to have descriptor values that fall within the ranges considered favorable for oral bioavailability, as famously encapsulated by Lipinski's Rule of Five.
The prediction of biological activity can be performed using various in silico methods, including ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling and similarity searching, rely on the knowledge of other active molecules. Structure-based methods, like molecular docking (discussed in section 6.1), utilize the three-dimensional structure of the biological target. For this compound, its structural similarity to known monoamine reuptake inhibitors suggests that it may exhibit activity at monoamine transporters.
In Silico ADMET Prediction for Drug Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. Various computational models are available to predict these properties.
Studies on related phenoxyphenyl derivatives have included in silico ADMET predictions. researchgate.netresearchgate.net These studies often demonstrate that compounds with this scaffold generally adhere to established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rule, suggesting good oral bioavailability. researchgate.net
A summary of key ADMET properties and their desired characteristics for a drug candidate are provided in the table below. The predicted properties for this compound would be expected to align with these general trends observed for similar molecules.
| ADMET Property | Predicted Outcome for a Viable Drug Candidate |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| P-glycoprotein Substrate | No |
| Distribution | |
| Blood-Brain Barrier Penetration | CNS active: Yes; Peripherally active: No |
| Plasma Protein Binding | Moderate |
| Metabolism | |
| CYP450 Inhibition (e.g., 2D6, 3A4) | No |
| Excretion | |
| Renal Organic Cation Transporter Substrate | Varies |
| Toxicity | |
| AMES Mutagenicity | Negative |
| hERG Inhibition | Low risk |
| Hepatotoxicity | Low risk |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms amine proton environments (δ 2.5–3.5 ppm) and aromatic substituents .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>99% achievable) .
- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 235.7 (M+H⁺) .
How do structural modifications (e.g., halogen substitution) alter biological activity?
Q. Advanced Research Focus
- Fluorine Substituents : Enhance metabolic stability and receptor binding affinity (e.g., 4-fluorophenyl analogs show 2× higher activity in serotonin receptor assays vs. non-halogenated analogs) .
- Methoxy Groups : Increase solubility but may reduce CNS penetration due to polarity .
Data Contradiction Note : Ethoxy substituents in analogs like (4-Ethoxyphenyl)methanamine show conflicting activity in dopamine vs. serotonin systems, necessitating dose-response assays .
How should researchers resolve discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Assay Standardization : Use radiolabeled ligands (e.g., ³H-LSD for serotonin receptors) to quantify binding affinities (Kᵢ values) .
- Pharmacokinetic Profiling : Compare ADME properties (e.g., logP, plasma protein binding) to isolate structure-activity relationships (SAR) .
Case Study : A 2023 study found conflicting IC₅₀ values (1.2 μM vs. 3.4 μM) for MAO inhibition due to differences in enzyme sources (human recombinant vs. rat liver) .
What in vitro models are optimal for evaluating receptor interactions?
Q. Advanced Research Focus
- Cell-Based Assays : HEK-293 cells transfected with human 5-HT₂A receptors quantify cAMP production via ELISA .
- Electrophysiology : Patch-clamp studies on neuronal cultures assess ion channel modulation (e.g., NMDA receptors) .
- Enzyme Kinetics : Michaelis-Menten analysis with purified monoamine oxidase (MAO) identifies competitive/non-competitive inhibition .
What strategies enhance solubility and stability in pharmacological studies?
Q. Advanced Research Focus
- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for freebase) .
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) enhances long-term storage stability .
- Prodrug Design : Esterification of the amine group reduces first-pass metabolism .
Which structural analogs have shown promise in comparative SAR studies?
Q. Advanced Research Focus
| Analog | Key Modification | Activity Profile |
|---|---|---|
| (4-Fluorophenyl)methanamine HCl | Fluorine at para position | Enhanced MAO-B inhibition (IC₅₀: 0.8 μM) |
| Cyclobutyl(4-methoxyphenyl)methanamine HCl | Cyclobutyl + methoxy | 5× higher 5-HT₁A binding vs. parent |
| (4-Ethoxyphenyl)(phenyl)methanamine HCl | Ethoxy group | Dual serotonin/dopamine reuptake inhibition |
How can computational methods predict target interactions?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina simulates binding poses with serotonin receptors (PDB: 6WGT), identifying key hydrogen bonds with Asp155 .
- QSAR Models : 3D descriptors (e.g., polar surface area) correlate with blood-brain barrier permeability (R² = 0.89) .
- MD Simulations : 100-ns trajectories reveal stable binding with NMDA receptors, validated by in vitro IC₅₀ data .
What protocols assess compound stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to pH 1.2 (gastric) and pH 7.4 (plasma) at 37°C; monitor degradation via LC-MS over 24 hrs .
- Light Exposure : ICH Q1B guidelines (1.2 million lux-hours) evaluate photostability; amber glass vials reduce degradation by 40% .
- Thermal Stability : TGA/DSC analysis identifies decomposition onset temperatures (>200°C for hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
